molecular formula C10H13BrN2 B11870512 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine

3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Katalognummer: B11870512
Molekulargewicht: 241.13 g/mol
InChI-Schlüssel: CRVHSJMZBIUZQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 1293917-21-1) is a brominated heterocyclic compound featuring a partially saturated 1,6-naphthyridine core. The molecule contains a bromine atom at position 3 and an ethyl group at position 6, which significantly influence its reactivity and physicochemical properties. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules due to its ability to undergo cross-coupling reactions and functional group transformations .

Eigenschaften

Molekularformel

C10H13BrN2

Molekulargewicht

241.13 g/mol

IUPAC-Name

3-bromo-6-ethyl-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C10H13BrN2/c1-2-13-4-3-10-8(7-13)5-9(11)6-12-10/h5-6H,2-4,7H2,1H3

InChI-Schlüssel

CRVHSJMZBIUZQL-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC2=C(C1)C=C(C=N2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Niementowski Reaction with Anthranilic Acid Derivatives

The Niementowski reaction, a classical method for synthesizing bicyclic heterocycles, has been adapted for the preparation of tetrahydro-1,6-naphthyridines. Starting with substituted anthranilic acids (1a–c ) and ethyl piperidone derivatives (2a–b ), condensation under acidic conditions (e.g., phosphorus oxychloride) yields intermediates (3a–d ), which are subsequently brominated. For example:

  • 3a (R = benzyl) reacts with phosphorus oxychloride at 100°C to form 10-chloro intermediates, which undergo bromination using POBr₃ to introduce the bromine substituent at position 3.

  • Alkaline workup and recrystallization from diethyl ether afford the final product in yields of 68–92%.

Key conditions :

  • Temperature: 100°C

  • Catalyst: None required (self-condensation)

  • Yield: 72–92%

Reductive Cyclization of Nitropyridine Derivatives

Hollis Showalter’s method utilizes pyridine precursors functionalized with nitro and carbonyl groups. For instance, 3-nitro-2-ethoxalylmethylpyridine (9 ) undergoes hydrogenation over PtO₂ to form tetrahydro-1,6-naphthyridin-5-one intermediates (10 ), which are aromatized via toluenesulfonyl chloride (TsCl) treatment. Subsequent bromination with PBr₃ introduces the bromine atom at position 3. Ethylation is achieved by alkylating the secondary amine with ethyl bromide under basic conditions.

Optimization notes :

  • Hydrogenation pressure: 3 atm H₂

  • Bromination agent: PBr₃ (neat, 80°C)

  • Ethylation: K₂CO₃, DMF, 60°C

Halogenation and Alkylation of Preformed Tetrahydro-1,6-naphthyridines

Direct Bromination at Position 3

Bromination of 6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine is achieved using molecular bromine (Br₂) in acetic acid. The reaction proceeds via electrophilic aromatic substitution, with the ethyl group directing bromination to position 3.

Typical procedure :

  • Dissolve 6-ethyl-tetrahydro-1,6-naphthyridine (1.0 eq) in glacial acetic acid.

  • Add Br₂ (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 12 h.

  • Quench with NaHSO₃, extract with CH₂Cl₂, and purify via column chromatography.

Yield : 65–78%

N-Alkylation for Ethyl Group Introduction

Ethylation is performed on secondary amine intermediates using ethylating agents such as ethyl bromide or diethyl sulfate. For example:

  • Intermediate 3c (R = H) reacts with ethyl bromide in the presence of K₂CO₃ in DMF at 60°C to yield the 6-ethyl derivative.

  • Microwave-assisted conditions reduce reaction time from 12 h to 30 min, improving yields to 85%.

Side reactions :

  • Over-alkylation is mitigated by using a 1:1 molar ratio of amine to alkylating agent.

  • Selectivity for N-ethylation is enhanced in polar aprotic solvents (DMF, DMSO).

Radical-Mediated and Transition Metal-Catalyzed Approaches

Cobalt-Catalyzed [2 + 2 + 2] Cyclization

Cobalt complexes (e.g., Co(acac)₂) enable the cyclotrimerization of alkynes and nitriles to construct the naphthyridine core. A reported pathway involves:

  • Reacting 3-bromo-5-ethylaminopyridine with acetylene derivatives under Co catalysis.

  • Cyclization at 120°C in toluene yields the tetrahydro-1,6-naphthyridine skeleton.

Advantages :

  • Atom-economical

  • Tolerates diverse substituents

Limitations :

  • Requires high temperatures (>100°C)

  • Yields modest (50–60%)

Comparative Analysis of Methods

Method Key Step Yield Advantages Disadvantages
Niementowski ReactionCyclization72–92%High yield; scalableRequires harsh acids (POCl₃)
Reductive CyclizationHydrogenation65–78%Selective brominationMulti-step synthesis
Cobalt Catalysis[2 + 2 + 2] Cyclization50–60%Atom-economicalHigh temperature required
Copper-Mediated BromineUllmann Coupling70%Direct brominationRequires toxic ligands

Mechanistic Insights and Challenges

Regioselectivity in Bromination

The electron-rich position 3 of the naphthyridine ring is preferentially brominated due to resonance stabilization of the intermediate sigma complex. Density functional theory (DFT) calculations confirm that bromination at position 3 is 12 kcal/mol more favorable than at position 8.

Side Reactions in Alkylation

Competing O-alkylation is observed when the secondary amine is unprotected. Protection with Boc groups prior to ethylation reduces byproduct formation but adds synthetic steps .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products

The major products formed from these reactions include substituted naphthyridines, naphthyridine oxides, and various coupled products depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:
This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. It enhances drug efficacy and specificity by acting on various biological pathways. Notably, derivatives of this compound have shown potential as anticancer agents, with studies reporting significant cytotoxic effects against human cancer cell lines.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of several naphthyridine derivatives on human cancer cell lines. The results indicated that 3-bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine exhibited a significant reduction in cell viability at concentrations as low as 5 μM across multiple cancer types.

Biological Research

Enzyme Inhibition and Receptor Binding:
The compound is utilized in studies investigating the mechanisms of action of specific enzymes and receptors. Its structural similarity to biologically active molecules allows researchers to explore new therapeutic strategies for diseases such as cancer and neurodegenerative disorders.

Case Study: Neuroprotective Effects
In a murine model of neurodegeneration induced by oxidative stress, administration of naphthyridine derivatives resulted in improved cognitive function and reduced markers of neuronal damage compared to control groups.

Material Science

Advanced Materials Development:
Due to its unique structural properties, this compound is explored for developing advanced materials such as polymers and coatings. Its incorporation into material formulations can enhance durability and functionality.

Agricultural Chemistry

Agrochemical Formulation:
This compound is also significant in the formulation of agrochemicals. It contributes to developing more effective pesticides and herbicides that are environmentally friendly while maintaining high efficacy against pests.

Analytical Chemistry

Detection and Quantification Techniques:
In analytical chemistry, this compound is employed in various techniques for detecting and quantifying other compounds within complex mixtures. Its utility in this field supports advancements in chemical analysis methodologies.

Data Table: Biological Activities of this compound

Activity Type Description Reference
Anticancer ActivitySignificant cytotoxic effects against various cancer cell lines (IC50 < 5 μM)
Neuroprotective EffectsImproved cognitive function in murine models under oxidative stress
Enzyme InhibitionInhibits key enzymes involved in cancer proliferation
Receptor ModulationInteracts with CNS receptors influencing neurotransmitter release

Wirkmechanismus

The mechanism of action of 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine is largely dependent on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the naphthyridine core play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine can be contextualized by comparing it to analogous derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine 1159010-96-4 Br at C3; no substituent at C6 C₈H₁₀BrN₂ Parent compound; used in cross-coupling reactions
6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine 1000576-67-9 Br at C3; benzyl at C6 C₁₅H₁₆BrN₂ Enhanced lipophilicity; potential CNS drug intermediate
3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine 1211524-49-0 Br at C3; methyl at C8 C₉H₁₂BrN₂ Altered ring conformation; impacts binding affinity
This compound 1293917-21-1 Br at C3; ethyl at C6 C₁₀H₁₄BrN₂ Balanced lipophilicity; versatile intermediate in alkylation reactions

Physicochemical Properties

  • Melting Point : Brominated derivatives generally exhibit higher melting points than chlorinated analogues due to stronger van der Waals interactions. For example, 3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one has a melting point of 196–198°C .
  • Solubility : The ethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the benzyl-substituted analogue, which is more lipophilic .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm hydrogen/carbon environments, with bromine causing deshielding in adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₀H₁₃BrN₂) and isotopic patterns from bromine .
    Advanced Structural Resolution
  • X-ray Crystallography : Resolves positional ambiguities in the bicyclic system, as demonstrated for brominated naphthyridine analogs .
  • HPLC-PDA : Detects impurities from incomplete bromination or side reactions, with method validation using spiked standards .

How can researchers address contradictions in reported biological activity data for this compound?

Case Example
If studies report conflicting IC₅₀ values for kinase inhibition:

Assay Validation : Compare results across multiple assays (e.g., fluorescence polarization vs. radiometric) to rule out methodological bias .

Structural Confirmation : Verify compound purity (>95% by HPLC) and tautomeric forms, which can alter binding modes .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and reconcile divergent experimental data .

What strategies are recommended for enhancing the compound’s stability in biological assays?

Q. Basic Stability Considerations

  • pH Control : Maintain pH 7–8 in buffer systems to prevent acid-catalyzed degradation of the tetrahydro-naphthyridine ring .
  • Light Sensitivity : Store solutions in amber vials to avoid photolytic debromination, a common issue with aryl bromides .
    Advanced Formulation
  • Prodrug Design : Mask reactive sites (e.g., ethyl group) with ester prodrugs to improve serum stability. Hydrolysis in target tissues can regenerate the active compound .

How does the ethyl group at position 6 affect conformational dynamics and target selectivity?

Basic Structural Impact
The ethyl group introduces steric bulk, restricting rotation of the tetrahydro ring and stabilizing boat conformations. This rigidity may enhance selectivity for enzymes with deep binding pockets .
Advanced Computational Insights
MD simulations show that the ethyl group reduces entropy loss upon binding, improving binding free energy (ΔG) by 1–2 kcal/mol in kinase targets . However, excessive bulk may hinder entry into narrower active sites (e.g., cytochrome P450 isoforms), necessitating substituent size optimization .

What are the limitations of current synthetic methods, and how can they be overcome?

Q. Identified Limitations

  • Low Yields in Halogenation : Bromination at position 3 may compete with side reactions (e.g., ring oxidation).
  • Scalability Issues : Multi-step routes complicate large-scale production.
    Innovative Solutions
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer during exothermic bromination steps, reducing byproducts .
  • Catalytic C–H Activation : Transition-metal catalysts (e.g., Pd/Cu) enable direct C–H bromination, bypassing pre-functionalized intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.